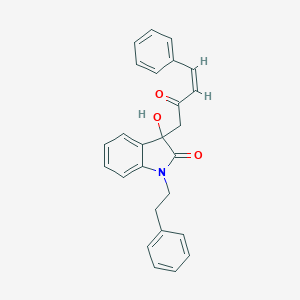

4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile (AMPPD) is a chemical compound that is widely used in scientific research. It is a highly sensitive substrate for the detection of alkaline phosphatase, an important enzyme in many biological processes. AMPPD is also used as a luminescent reagent in immunoassays, DNA hybridization assays, and other biochemical assays.

作用機序

The mechanism of action of 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile involves the reaction of alkaline phosphatase with the substrate. This reaction produces a highly luminescent product that can be detected using a luminometer. The luminescence is proportional to the amount of alkaline phosphatase present in the sample.

Biochemical and Physiological Effects:

4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile does not have any significant biochemical or physiological effects on its own. It is a substrate that is used to detect the activity of alkaline phosphatase in biological samples.

実験室実験の利点と制限

One of the main advantages of using 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile as a substrate for alkaline phosphatase is its high sensitivity. It can detect very low levels of the enzyme, making it useful in many applications. However, one limitation of 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile is its relatively short half-life. The luminescence produced by the reaction of alkaline phosphatase with 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile is relatively short-lived, which can limit its usefulness in some experiments.

将来の方向性

There are many potential future directions for the use of 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile in scientific research. One area of interest is the development of new and more sensitive assays for alkaline phosphatase. Another area of interest is the use of 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile in the detection of other enzymes and biomolecules. Additionally, there is potential for the development of new luminescent reagents based on the structure of 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile that could be used in a variety of assays.

合成法

The synthesis of 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile involves a multistep process that begins with the reaction of 2,3-dichloropyridine with sodium methoxide to form 2,3-dimethoxypyridine. This intermediate is then reacted with phenylacetonitrile and ammonia to form the corresponding 4-amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile. The final product is obtained by purification through recrystallization.

科学的研究の応用

4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile is widely used in scientific research as a substrate for the detection of alkaline phosphatase. This enzyme is important in many biological processes, including bone formation and mineralization, and is often used as a marker for various diseases and conditions. 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile is also used in immunoassays and DNA hybridization assays, where it serves as a luminescent reagent.

特性

製品名 |

4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile |

|---|---|

分子式 |

C14H10N4O |

分子量 |

250.25 g/mol |

IUPAC名 |

4-amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile |

InChI |

InChI=1S/C14H10N4O/c1-19-14-12(17)10(7-15)11(8-16)18-13(14)9-5-3-2-4-6-9/h2-6H,1H3,(H2,17,18) |

InChIキー |

CEAWJHSYQKVINQ-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(N=C1C2=CC=CC=C2)C#N)C#N)N |

正規SMILES |

COC1=C(C(=C(N=C1C2=CC=CC=C2)C#N)C#N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214675.png)

![1-benzyl-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214676.png)

![3-hydroxy-1-methyl-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214680.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214682.png)

![1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214689.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)

![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)

![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)